molecular formula C20H22N6O2 B2466163 (4-(1H-benzo[d]imidazole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1904156-81-5

(4-(1H-benzo[d]imidazole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No. B2466163
CAS RN: 1904156-81-5
M. Wt: 378.436
InChI Key: VQVDUDMJEHBQMS-UHFFFAOYSA-N
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Description

The compound is an Apoptosis class compound with a molecular weight of 426.44 and a molecular formula of C20H18N4O5S . It has been found to display outstanding antibacterial activity .


Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple heterocyclic rings. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole derivatives have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

The compound is likely to have properties similar to other imidazole derivatives. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

A novel series of compounds, including those with benzimidazole and pyrazolo[1,5-a]pyridine motifs, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The synthesis involves multi-step reactions starting from specific precursors, leading to compounds that display significant activities against various strains of bacteria and fungi. Notably, these compounds have shown a high correlation between their predicted and actual activities based on quantitative structure–activity relationship (QSAR) models and molecular docking studies. This suggests their potential for further development as antimicrobial agents. The molecular interaction studies, particularly docking against specific enzymes, indicate their mode of action and reinforce their pharmacological relevance (Bassyouni et al., 2012).

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives have been synthesized and their structures confirmed through various analytical techniques. These compounds have been screened for in vitro antimicrobial activity, showing variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This research expands the chemical space of antimicrobial agents, providing a foundation for further optimization and development.

Synthesis of Heterocycles with Anticonvulsant Activities

Compounds containing the benzimidazole core linked with various heterocycles have been designed and synthesized, showing potential as sodium channel blockers and anticonvulsant agents. These activities were evaluated through the maximal electroshock (MES) test, indicating significant potential for some derivatives in managing convulsions. The synthesis route offers flexibility in modifying the chemical structure to enhance biological activities, underlining the importance of such compounds in medicinal chemistry (Malik & Khan, 2014).

Diversity-Oriented Synthesis for Biological Screening

Diversity-oriented synthesis strategies have been applied to generate libraries of compounds, including those with tetrahydropyrones and triazoles, for screening against various biological targets. This approach has led to the rapid generation of structurally diverse compounds, facilitating the identification of new bioactive molecules with potential therapeutic applications. The use of oxidative carbon-hydrogen bond activation and click chemistry illustrates the innovative methodologies in synthesizing compounds with complex structures (Zaware et al., 2011).

properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-19(14-4-5-16-17(11-14)22-13-21-16)24-7-9-25(10-8-24)20(28)18-12-15-3-1-2-6-26(15)23-18/h4-5,11-13H,1-3,6-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDUDMJEHBQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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